

A comparative review of synthesis methods for nickel single-atom catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel

Cat. No.: B1210020

[Get Quote](#)

A Comparative Review of Synthesis Methods for **Nickel** Single-Atom Catalysts

The development of **nickel** single-atom catalysts (Ni-SACs) represents a significant advancement in catalysis, offering maximized atomic efficiency and unique catalytic properties for a wide range of applications, from electrochemical CO₂ reduction to organic synthesis. The performance of these catalysts is intrinsically linked to their synthesis method, which dictates the coordination environment, stability, and accessibility of the single **nickel** atoms. This guide provides a comparative overview of the four primary methods for synthesizing Ni-SACs: pyrolysis, wet impregnation, co-precipitation, and atomic layer deposition (ALD). We present a detailed analysis of their experimental protocols, a quantitative comparison of their performance, and visual representations of the synthesis workflows to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

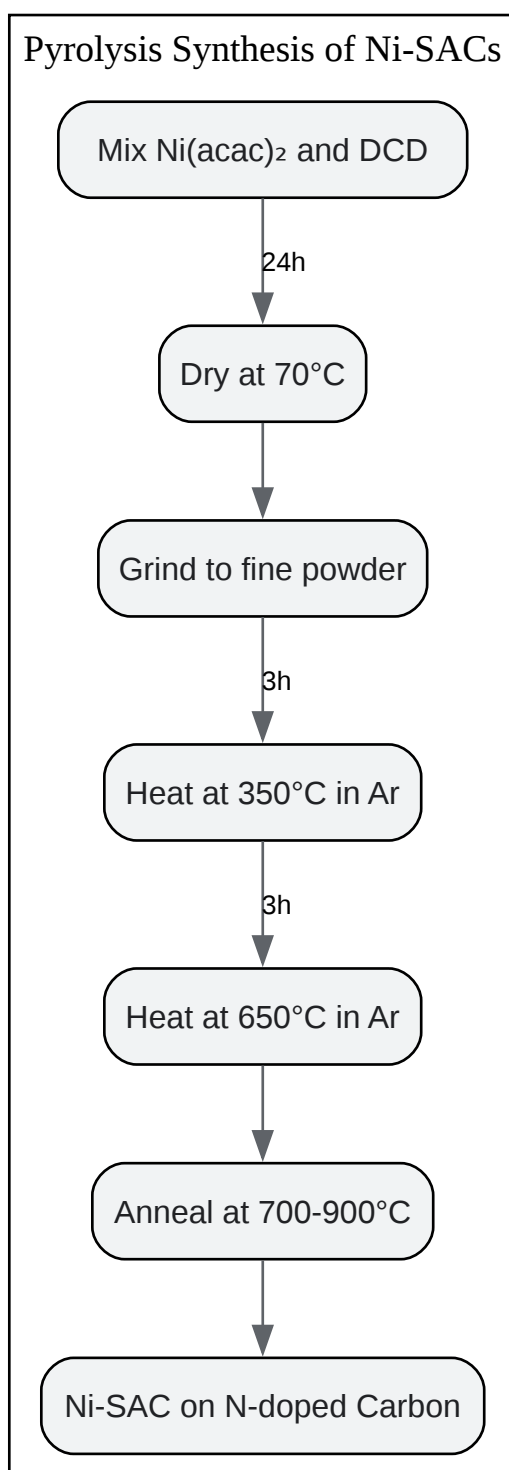
Pyrolysis

Pyrolysis is a widely employed thermal decomposition method for synthesizing Ni-SACs, particularly on nitrogen-doped carbon supports. This technique involves heating a mixture of a **nickel** precursor and a nitrogen/carbon source at high temperatures in an inert atmosphere. The high temperatures facilitate the formation of a carbonaceous support matrix while simultaneously embedding and stabilizing individual **nickel** atoms, often in a Ni-N coordination environment.

Experimental Protocol: One-Pot Pyrolysis for Ni-SACs on N-doped Carbon Nanotubes.[1][2]

- Precursor Mixture Preparation: **Nickel**(II) acetylacetonate ($\text{Ni}(\text{acac})_2$) and dicyandiamide (DCD) are mixed in a specific ratio (e.g., 1:200 by weight).
- Drying: The mixture is dried at 70°C for 24 hours to remove any residual moisture.
- Grinding: The dried mixture is uniformly ground into a fine powder.
- Two-Step Pyrolysis:
 - The powder is first heated to 350°C for 3 hours in an inert atmosphere (e.g., Ar).
 - The temperature is then raised to 650°C and held for another 3 hours under the same atmosphere.
- Annealing: The resulting material is further annealed at a higher temperature, typically ranging from 700°C to 900°C, to promote the formation of the final Ni-SAC structure.

Visualizing the Pyrolysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the pyrolysis synthesis of Ni-SACs.

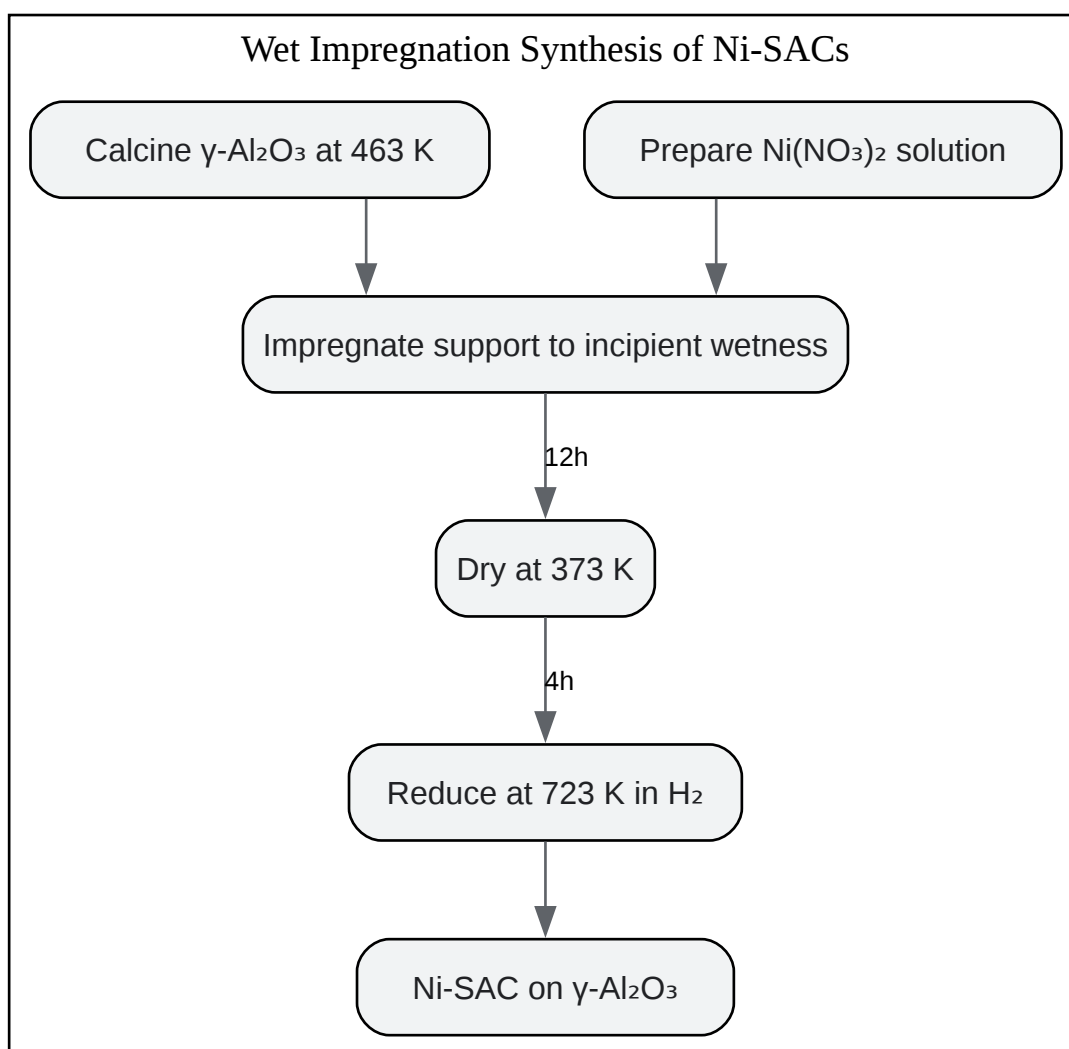
Wet Impregnation

Wet impregnation is a straightforward and cost-effective method for preparing supported catalysts.^{[1][2][3][4]} In the context of Ni-SACs, this method involves impregnating a pre-formed support material with a solution containing a **nickel** precursor. The solvent is then removed by drying, and a subsequent thermal treatment is often applied to anchor the **nickel** atoms onto the support surface. The success of this method in achieving single-atom dispersion is highly dependent on the interaction between the **nickel** precursor and the support material.^{[1][2]}

Experimental Protocol: Incipient Wetness Impregnation of Ni-SACs on γ -Al₂O₃.^[7]

- **Support Preparation:** Commercial γ -Al₂O₃ is calcined at 463 K for 4 hours.
- **Precursor Solution Preparation:** An aqueous solution of **Nickel**(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) is prepared.
- **Impregnation:** The **nickel** nitrate solution is added dropwise to the γ -Al₂O₃ support until the pores are completely filled (incipient wetness).
- **Drying:** The impregnated support is dried at 373 K for 12 hours.
- **Reduction:** The dried material is reduced at 723 K in a flow of pure H₂ for 4 hours to obtain the final Ni-SAC.

Visualizing the Wet Impregnation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the wet impregnation synthesis of Ni-SACs.

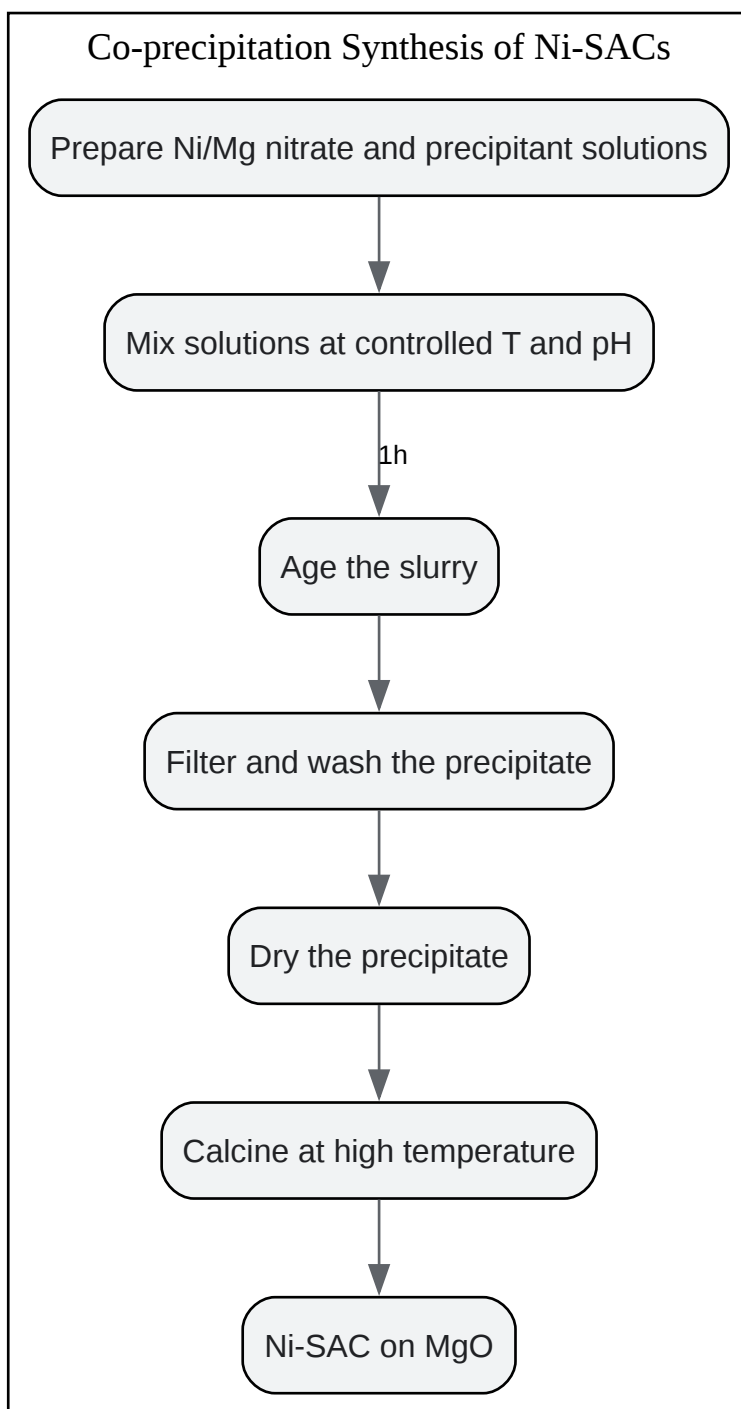
Co-precipitation

The co-precipitation method involves the simultaneous precipitation of the **nickel** precursor and the support precursor from a homogeneous solution.[5][6][7][8][9] This technique allows for a high dispersion of **nickel** atoms within the support matrix. Careful control of parameters such as pH, temperature, and aging time is crucial to prevent the formation of **nickel** nanoparticles.
[9]

Experimental Protocol: Co-precipitation of Ni-SACs on MgO.

- **Precursor Solution Preparation:** An aqueous solution containing **nickel** nitrate and magnesium nitrate is prepared. A separate aqueous solution of a precipitating agent (e.g., ammonium hydroxide) is also prepared.
- **Co-precipitation:** The two solutions are simultaneously added to a reaction vessel containing deionized water at a controlled temperature (e.g., 60°C) and pH (e.g., 10.5-11.5) under vigorous stirring in an inert atmosphere.^[6]
- **Aging:** The resulting slurry is aged for a specific period (e.g., 1 hour) to allow for complete precipitation and crystallization.
- **Filtration and Washing:** The precipitate is filtered and washed with deionized water to remove any residual ions.
- **Drying:** The washed precipitate is dried in an oven (e.g., at 80°C).
- **Calcination:** The dried powder is calcined at a high temperature (e.g., 600°C) to decompose the precursors and form the final Ni-SAC on MgO support.

Visualizing the Co-precipitation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the co-precipitation synthesis of Ni-SACs.

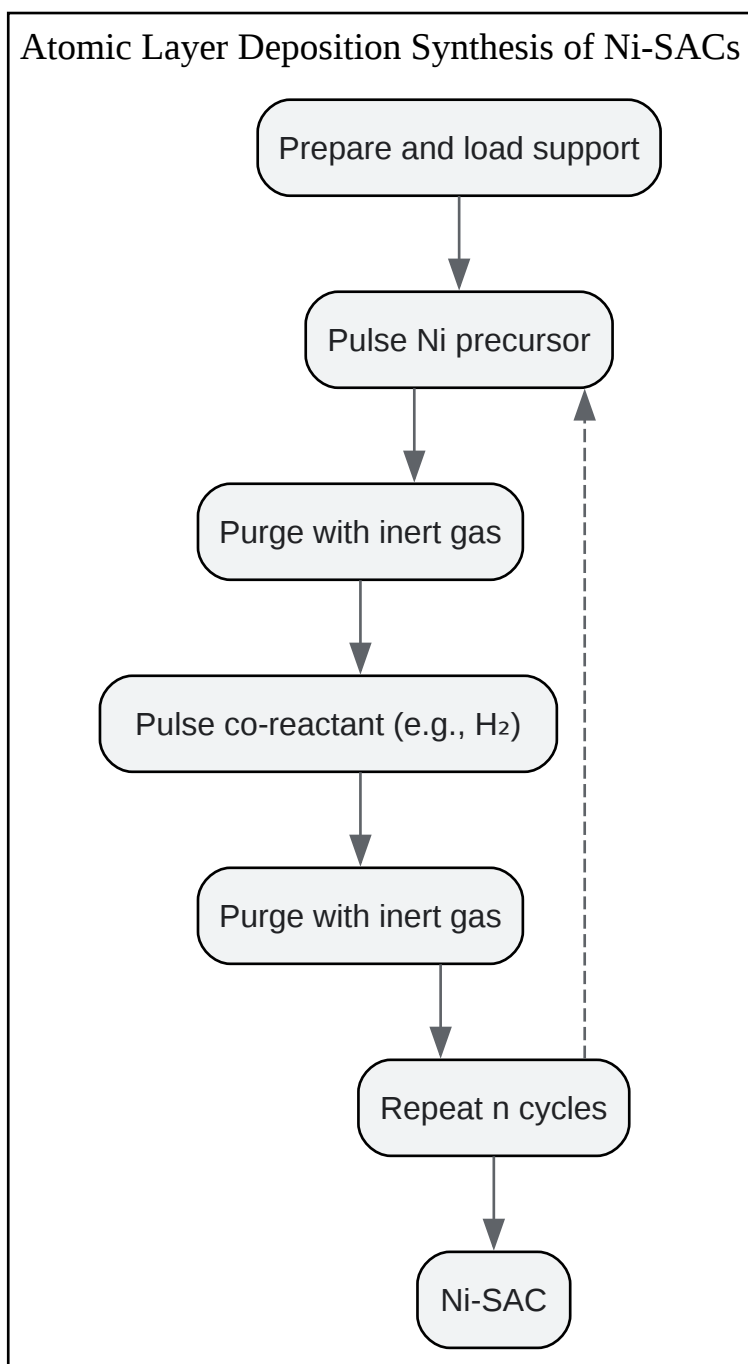
Atomic Layer Deposition (ALD)

Atomic Layer Deposition is a sophisticated thin-film deposition technique that allows for the precise, layer-by-layer deposition of materials with atomic-level control.^{[10][11][12][13]} For Ni-SAC synthesis, ALD involves sequential, self-limiting surface reactions of a **nickel** precursor gas with a support material. This method offers unparalleled control over the loading and distribution of single **nickel** atoms but requires specialized equipment and is generally more expensive.^[12]

Experimental Protocol: ALD of Ni-SACs.^{[14][15][16]}

- **Substrate Preparation:** The support material is placed in the ALD reactor chamber and pre-treated to create reactive surface sites.
- **Precursor Pulse:** A pulse of a volatile **nickel** precursor (e.g., bis(cyclopentadienyl)**nickel**(II)) is introduced into the reactor. The precursor molecules react with the surface sites in a self-limiting manner.
- **Purge:** The reactor is purged with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.
- **Co-reactant Pulse:** A pulse of a co-reactant gas (e.g., H₂) is introduced to react with the adsorbed precursor, leading to the deposition of metallic **nickel** and the regeneration of surface reactive sites.
- **Purge:** The reactor is purged again with an inert gas to remove byproducts.
- **Cycling:** Steps 2-5 are repeated in a cyclic manner to achieve the desired loading of single **nickel** atoms.

Visualizing the ALD Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the atomic layer deposition synthesis of Ni-SACs.

Comparative Performance Data

The choice of synthesis method significantly impacts the catalytic performance of Ni-SACs. The following table summarizes key performance indicators for Ni-SACs prepared by the different methods, as reported in the literature. It is important to note that direct comparison can be challenging due to variations in supports, reaction conditions, and testing protocols.

Synthesis Method	Catalyst System	Application	Key Performance Metric(s)	Reference
Pyrolysis	Ni-SAC on N-doped Carbon	CO ₂ Reduction	Max. Faradaic Efficiency (CO): 96.5% at -0.8 V vs RHE	[14][15]
Ni-SAC on N-doped Carbon Nanotubes	CO ₂ Reduction	Turnover Frequency (TOF): 11.7 s ⁻¹ at -0.55 V vs RHE	[16]	
Wet Impregnation	Ni-SAC on N-doped Carbon	Nitro Group Reduction	Conversion: 40.4% in 1h at 80°C; TOF: 37.6 h ⁻¹	[17]
Ni-SAC on N-doped Carbon	Nitro Group Reduction	Conversion: 99% in 8h at 120°C; TOF: 8.4 h ⁻¹	[17]	
Co-precipitation	Ni-SAC on MgO	Reverse Water-Gas Shift	CO formation rate correlates linearly with Ni surface concentration	[6]
Atomic Layer Deposition	Ni on Al ₂ O ₃	Propylene Hydrogenolysis	Ni loading: 4.7–16.8 wt.%; Average particle diameter: 2.4–3.3 nm	[12]

Conclusion

Each synthesis method for Ni-SACs offers a unique set of advantages and disadvantages.

- Pyrolysis is a versatile and scalable method, particularly effective for creating robust Ni-N-C structures with high catalytic activity, especially for electrochemical applications.
- Wet impregnation is a simple and economical approach, but achieving high loadings of well-dispersed single atoms can be challenging and may require careful selection of precursors and supports.
- Co-precipitation allows for the homogeneous distribution of **nickel** atoms within the support matrix from the outset, offering good control over dispersion, provided that the precipitation conditions are meticulously controlled.
- Atomic Layer Deposition provides the highest level of precision, enabling the controlled synthesis of Ni-SACs with uniform active sites. However, its high cost and complexity may limit its large-scale applicability.

The selection of a synthesis method should be guided by the specific requirements of the intended application, including the desired catalytic performance, the nature of the support material, and considerations of scalability and cost. This comparative review provides a foundational understanding to aid researchers in making an informed decision for the rational design and synthesis of high-performance **nickel** single-atom catalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oaepublish.com [oaepublish.com]
- 2. energy-cie.ro [energy-cie.ro]
- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Co-precipitation synthesis of nickel-rich cathodes for Li-ion batteries - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eng.uwo.ca [eng.uwo.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fabrication of Nickel Single Atoms with Ionic Liquids by Only One-Step Pyrolysis for CO₂ Electroreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advancements in Single-Atom Catalysts: Synthesis, Characterization, and Applications in Sensing Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A comparative review of synthesis methods for nickel single-atom catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210020#a-comparative-review-of-synthesis-methods-for-nickel-single-atom-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com